N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide
Overview
Description
N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide is a complex organic compound that combines the structural features of tetrahydrofuran, benzothiazole, and sulfonamide
Mechanism of Action
Target of Action
A similar compound, n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, has been reported to target the epidemal growth factor receptor (egfr), a protein that plays a crucial role in cell growth and proliferation .
Mode of Action
It can be inferred from similar compounds that it may interact with its target protein, possibly inhibiting its function and leading to changes in cellular processes .
Biochemical Pathways
Given its potential target, it may influence pathways related to cell growth and proliferation .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide typically involves the reaction of tetrahydrofuran-2-ylmethylamine with 1,3-benzothiazole-6-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence .
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine
- 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide
- **6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides
Uniqueness
N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide is unique due to its combination of tetrahydrofuran, benzothiazole, and sulfonamide moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the tetrahydrofuran ring can enhance the compound’s solubility and stability, while the benzothiazole and sulfonamide groups contribute to its biological activity .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c15-19(16,14-7-9-2-1-5-17-9)10-3-4-11-12(6-10)18-8-13-11/h3-4,6,8-9,14H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNCCPHQRUCEGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC3=C(C=C2)N=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180774 | |
Record name | 6-Benzothiazolesulfonamide, N-[(tetrahydro-2-furanyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-47-6 | |
Record name | 6-Benzothiazolesulfonamide, N-[(tetrahydro-2-furanyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Benzothiazolesulfonamide, N-[(tetrahydro-2-furanyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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